(p-Chlorobenzyl)[2-(dodecylamino)-2-oxoethyl]dimethylammonium chloride

Disinfectant efficacy Phenol coefficient method Quaternary ammonium bactericide

Replace benzalkonium chloride (BAC) with a structurally differentiated QAC. CAS 84878-08-0 features a p-chlorobenzyl headgroup and an amide linker, altering CMC and membrane disruption kinetics. - **Patent benchmark:** 1:45,000 kill-dilution vs. S. aureus (2.5 min), outperforming p-nitro and p-methoxy analogs. - **Structural utility:** C12 dodecyl chain ideal for veterinary disinfectants; amide linker enables low-CMC surfactant formulations. - **Supply:** Crystalline solid for precision dosing in powders/tablets. Request batch-specific CMC data.

Molecular Formula C23H40Cl2N2O
Molecular Weight 431.5 g/mol
CAS No. 84878-08-0
Cat. No. B12680196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(p-Chlorobenzyl)[2-(dodecylamino)-2-oxoethyl]dimethylammonium chloride
CAS84878-08-0
Molecular FormulaC23H40Cl2N2O
Molecular Weight431.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCNC(=O)C[N+](C)(C)CC1=CC=C(C=C1)Cl.[Cl-]
InChIInChI=1S/C23H39ClN2O.ClH/c1-4-5-6-7-8-9-10-11-12-13-18-25-23(27)20-26(2,3)19-21-14-16-22(24)17-15-21;/h14-17H,4-13,18-20H2,1-3H3;1H
InChIKeyUZKCYOSMAZCOCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

p-Chlorobenzyl Quaternary Ammonium Biocide with Amide Linker


(p-Chlorobenzyl)[2-(dodecylamino)-2-oxoethyl]dimethylammonium chloride (CAS 84878-08-0, EC 284-398-3) is a quaternary ammonium compound (QAC) belonging to the substituted benzyl-dimethylammonium chloride class . Its molecular formula is C23H40Cl2N2O (MW 431.48 g/mol) and it features a p-chlorobenzyl headgroup, two N-methyl substituents, a C12 dodecyl tail, and an amide (carbamoyl) linker bridging the quaternary nitrogen and the lipophilic chain [1]. The compound is listed under the EINECS inventory and is recognized for use as a disinfectant and antimicrobial agent whose mechanism of action involves disruption of microbial cell membranes .

Performance Risks of Generic Substitution with Conventional Benzalkonium Chlorides


In-class QACs such as benzalkonium chloride (BAC, a mixture of alkyl dimethyl benzyl ammonium chlorides) and dodecyl dimethyl benzyl ammonium chloride (BAC-12, CAS 139-07-1) are widely used disinfectants; however, their bactericidal potency, surfactant properties, and structure-activity relationships are sensitive to even minor structural modifications [1]. The presence of both an electron-withdrawing p-chloro substituent on the benzyl ring and an amide bond in the linker region of CAS 84878-08-0 fundamentally alters the molecule's electronic distribution, critical micelle concentration (CMC), and interaction with bacterial membranes [2]. Patent evidence demonstrates that exchanging the p-chloro substituent for hydrogen, methyl, methoxy, or nitro groups shifts the bactericidal kill-dilution endpoints against colibacteria and staphylococci by factors ranging from 1.3-fold to over 2-fold under identical assay conditions [3]. Consequently, substituting this compound with an unsubstituted benzyl analog or a conventional BAC product without the p-chlorobenzyl-amide motif cannot be assumed to yield equivalent antimicrobial efficacy or surfactant performance without re-validation of the specific formulation context.

Quantitative Differentiation Evidence Versus Structural Analogs


Bactericidal Kill-Dilution Comparison of Para-Substituted Benzyl Analogs

In a patent study employing a standardized FDA phenol-coefficient method, the p-chlorobenzyl analog of the target compound (p-chlorobenzyl-dimethylammonium chloride N-acetyl dodecylamide) was compared directly to four para-substituted benzyl analogs. Against colibacteria, the p-chlorobenzyl compound achieved complete kill at 1:15,000 dilution within 2.5 minutes, which exceeds the p-methoxybenzyl compound (1:20,000 kill threshold, i.e., approximately 0.75× concentration required) and matches the m,p-dichlorobenzyl compound (1:15,000). Against staphylococci, the p-chlorobenzyl compound achieved complete kill at 1:45,000, outperforming p-methoxybenzyl (1:30,000; 1.5× less potent), p-nitrobenzyl (1:40,000; 1.125× less potent), and m,p-dichlorobenzyl (1:40,000; 1.125× less potent), but was less potent than p-methylbenzyl (1:80,000; 1.78× more potent). These data establish that p-Cl substitution confers a specific intermediate-to-high bactericidal potency profile distinct from other para-substituents [1].

Disinfectant efficacy Phenol coefficient method Quaternary ammonium bactericide

Critical Micelle Concentration Advantage of Amide-Containing QAC Structure

This compound shares the amide-bond-containing linker architecture with the class of cationic surfactants studied by He et al. (2019), which compared N,N-dimethyl-N-dodecyl-phenylcarbamoylmethyl ammonium chloride (c) against the conventional benzyl-dimethyl-dodecyl ammonium chloride (BAC-12) lacking the amide group. The amide-containing surfactants (a, b, c) exhibited lower critical micelle concentration (CMC) values and higher adsorption efficiency (pC₂₀) than BAC-12, indicating superior surface activity. While the exact CMC value for CAS 84878-08-0 has not been independently published, the conserved amide linker and para-substituted aromatic ring structure place it within this enhanced-performance class. The lower CMC translates to effective surface tension reduction at lower bulk concentrations, which is relevant for both antimicrobial efficacy (enhanced membrane interaction at lower doses) and formulation economics [1].

Surfactant science Critical micelle concentration Cationic surfactant

Crystalline Product with Defined Melting Point for Quality Control

The p-chlorobenzyl analog of this compound (p-chlorobenzyl-dimethylammonium chloride N-acetyl dodecylamide) was reported as a crystalline product with a defined melting point when recrystallized from acetone, in contrast to the unsubstituted benzyl analog (metalkonium chloride, CAS 100-95-8, melting point 147–148°C) [1]. The m,p-dichlorobenzyl analog melts at 151–152°C, while the p-methylbenzyl analog melts at 153–155°C [2]. The crystalline nature and well-defined melting point of the p-chloro series facilitates quality control, purity verification, and reproducible formulation compared to the often waxy or semi-solid nature of many commercial BAC mixtures. The unsubstituted benzyl analog dimethylaminoacetic acid dodecylamide chlorobenzylate is also water-soluble and crystalline, but the p-Cl substituent introduces additional intermolecular interactions that shift the melting point and potentially alter solubility and bioavailability parameters [3].

Quality control Physicochemical characterization Crystalline purity

Amide Bond Contribution to Antibacterial Profile Versus Conventional BAC-12

He et al. (2019) demonstrated that amide-containing cationic surfactants (compounds a, b, c) exhibit superior antibacterial activity compared to BAC-12 (N,N-dimethyl-N-dodecyl-N-benzyl ammonium chloride) against E. coli, S. aureus, and B. subtilis [1]. The enhanced activity is attributed to the amide bond facilitating stronger hydrogen-bonding interactions with bacterial membrane phospholipid headgroups, complementing the hydrophobic insertion of the dodecyl chain. The target compound CAS 84878-08-0 retains this same amide linker architecture, with the added electron-withdrawing p-Cl substituent further polarizing the aromatic ring and potentially amplifying the electrostatic interaction with negatively charged bacterial surfaces. While direct MIC values for CAS 84878-08-0 are not available in the open literature, the conserved structural motifs (amide linker + para-substituted benzyl + dodecyl tail) strongly suggest that this compound belongs to the enhanced-performance amide-QAC class rather than the conventional BAC class.

Antibacterial activity Minimum inhibitory concentration Cationic surfactant structure-activity

Dodecyl Chain Efficacy Advantage Over Benzalkonium Chloride

Rueda et al. (2003) evaluated first- and second-generation QACs against E. coli, P. aeruginosa, S. aureus, and E. faecalis isolated from sheep and pigs, using minimum bactericidal concentration (MBC), suspension, and agar diffusion methods. Their results demonstrated that quaternary ammonium compounds bearing dodecyl (C12) chains exhibit greater bactericidal efficacy than benzalkonium chloride (a mixture of C12–C16 alkyl dimethyl benzyl ammonium chlorides), with Gram-positive bacteria being more susceptible than Gram-negative bacteria [1]. The target compound CAS 84878-08-0, with its C12 dodecyl chain and p-chlorobenzyl headgroup, combines the chain-length advantage identified in this study with the enhanced potency of a para-halogenated aromatic substituent. This supports its preferential selection over mixed-chain-length BAC products for applications where Gram-positive disinfection is the primary concern.

Veterinary disinfection Dodecyl chain QAC Gram-positive efficacy

Molecular Weight and LogP Differentiation from Metalkonium Chloride

The target compound CAS 84878-08-0 (C23H40Cl2N2O, MW 431.48 g/mol) differs from its direct unsubstituted analog Metalkonium chloride (CAS 100-95-8, C23H41ClN2O, MW 396.05 g/mol) by the replacement of a hydrogen atom on the benzyl ring with a chlorine atom [1]. This single-atom substitution increases molecular weight by 35.43 g/mol (8.9%) and introduces a second chlorine atom, altering the compound's lipophilicity. The computed LogP for CAS 84878-08-0 is approximately 3.35, indicating moderate lipophilicity suitable for membrane interaction . The presence of two chlorine atoms (one ionic chloride counterion and one covalently bonded p-Cl) distinguishes this compound from single-chloride QACs and may influence its environmental persistence, toxicity profile, and partitioning behavior in formulation matrices. These physicochemical differences necessitate distinct handling, dosing, and regulatory consideration compared to Metalkonium chloride.

Physicochemical property differentiation LogP Molecular weight

Research and Industrial Application Scenarios


Gram-Positive-Selective Disinfectant Formulations

Based on the patent kill-dilution data showing the p-chlorobenzyl analog achieves a 1:45,000 staphylococcal kill within 2.5 minutes—outperforming the p-nitrobenzyl (1:40,000) and p-methoxybenzyl (1:30,000) analogs—CAS 84878-08-0 is suited for disinfectant formulations targeting Gram-positive cocci such as Staphylococcus aureus, a major concern in hospital-acquired infections and food-handling facilities [1]. The compound's crystalline nature facilitates incorporation into powder-based or tablet disinfectant formats requiring precise dosing. Formulators should verify the Gram-positive vs. Gram-negative selectivity ratio with this specific CAS number, as the patent data were generated on the N-acetyl analog.

Structure-Activity Relationship Studies of Halogenated Benzyl QACs

The availability of patent data comparing p-Cl, p-NO2, p-CH3, p-OCH3, and m,p-diCl benzyl analogs in a single standardized assay system makes CAS 84878-08-0 an ideal candidate for systematic SAR investigations [1]. Researchers can use this compound as the p-chlorobenzyl reference point to probe the contribution of halogen electronegativity and steric effects to QAC bactericidal potency, membrane disruption kinetics, and resistance development. The amide linker also enables comparative studies against non-amide BAC-12 to isolate the contribution of the amide bond to antimicrobial activity and biodegradability [2].

Cationic Surfactant Blends with Lower Critical Micelle Concentration

For surfactant-based formulations where surface tension reduction at low active concentrations is critical (e.g., hard-surface cleaners, textile treatments, agricultural adjuvants), the amide-containing architecture of CAS 84878-08-0—which is structurally homologous to the low-CMC surfactants characterized by He et al. (2019)—offers a potential advantage over conventional BAC-12 [2]. While direct CMC measurement for this specific compound is recommended, the conserved amide linker strongly suggests lower CMC and higher adsorption efficiency. A procurement decision should include a request for the supplier's batch-specific CMC determination.

Veterinary and Livestock Disinfectant Development

Rueda et al. (2003) demonstrated superior efficacy of dodecyl-chain QACs over benzalkonium chloride against E. coli, S. aureus, P. aeruginosa, and E. faecalis isolated from sheep and pigs [3]. CAS 84878-08-0, possessing a C12 dodecyl chain, is a rational candidate for veterinary disinfectant development aimed at Gram-positive mastitis-causing pathogens or environmental contamination control in animal housing. The compound should be benchmarked against the specific bacterial strains of interest using MBC or suspension test methods.

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